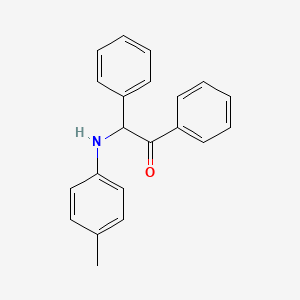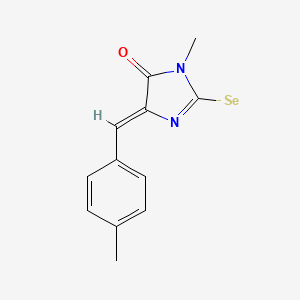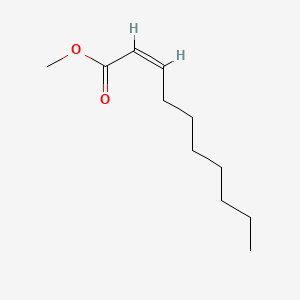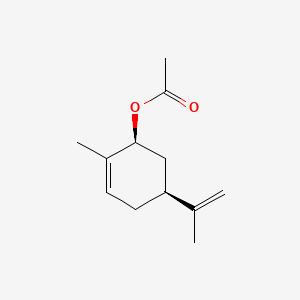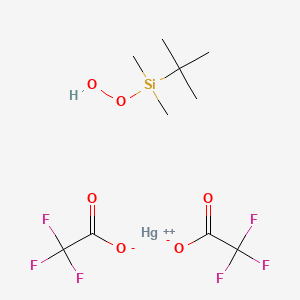
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a formyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-tert-butyl-6-formylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amine in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: 2-tert-Butyl-6-formylbenzoic acid.
Reduction: 2-tert-Butyl-6-hydroxymethylphenyl-2-chloroacetamide.
Substitution: N-(2-tert-Butyl-6-formylphenyl)-2-aminoacetamide.
Scientific Research Applications
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The chloroacetamide moiety can also participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-Butyl-6-hydroxyphenyl)-2-chloroacetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(2-tert-Butyl-6-methylphenyl)-2-chloroacetamide: Similar structure but with a methyl group instead of a formyl group.
N-(2-tert-Butyl-6-aminophenyl)-2-chloroacetamide: Similar structure but with an amino group instead of a formyl group.
Uniqueness
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl group, formyl group, and chloroacetamide moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
77485-57-5 |
|---|---|
Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-(2-tert-butyl-6-formylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-5-9(8-16)12(10)15-11(17)7-14/h4-6,8H,7H2,1-3H3,(H,15,17) |
InChI Key |
JSTMCYADNQGPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1NC(=O)CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
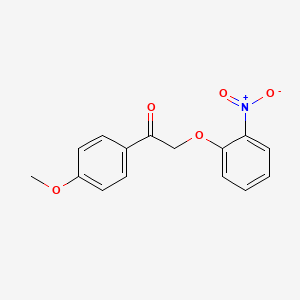
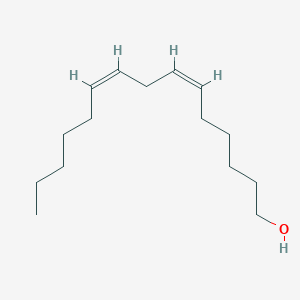
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
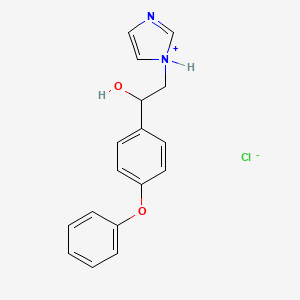
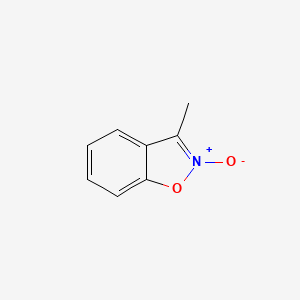
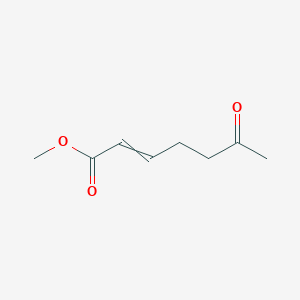
methanone](/img/structure/B14437166.png)
